molecular formula C4H5O4- B1228240 Hydrogen succinate

Hydrogen succinate

Cat. No.: B1228240
M. Wt: 117.08 g/mol
InChI Key: KDYFGRWQOYBRFD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Succinate(1-) is a dicarboxylic acid monoanion resulting from the removal of a proton from one of the carboxy groups of succinic acid. It has a role as a fundamental metabolite. It is a dicarboxylic acid monoanion and a succinate. It is a conjugate base of a succinic acid. It is a conjugate acid of a succinate(2-).

Scientific Research Applications

Pharmaceutical Applications

Drug Formulations
Hydrogen succinate is frequently used as a salt form in pharmaceuticals to enhance solubility and stability. For instance, ribociclib this compound has been studied for its crystal structure and interactions, revealing insights into its stability and efficacy as an anticancer agent. The crystal structure analysis indicates that the hydrogen bonds within the compound significantly influence its physical properties and biological activity .

Case Study: Ribociclib this compound

  • Structure : The compound crystallizes in a specific space group, with defined intermolecular hydrogen bonds that stabilize the structure.
  • Findings : The study confirmed the importance of hydrogen bonding in maintaining the integrity of the drug formulation, which is crucial for its therapeutic effectiveness .

Material Science

Nonlinear Optical Applications
Rubidium this compound has been developed into single crystals for nonlinear optical applications. These crystals exhibit favorable optical properties, including high transparency and a notable energy band gap, making them suitable for photonic devices .

PropertyValue
Transparency89%
Cut-off Wavelength240 nm
Energy Band Gap5.21 eV

Case Study: Rubidium this compound Hydrate

  • Growth Technique : Crystals were grown using the slow evaporation solution growth technique.
  • Applications : The resulting crystals are being explored for use in advanced photonic devices, particularly in solar-blind ultraviolet applications .

Biochemical Research

Metabolic Studies
this compound serves as an important intermediate in various metabolic pathways. Its role in energy production and cellular respiration makes it a focus of research in biochemistry.

Case Study: Biohydrogenation Processes
Research has shown that this compound is produced during the biohydrogenation of fatty acids by rumen fungi. This process highlights its significance in ruminant nutrition and microbial metabolism .

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
this compound derivatives are often analyzed using HPLC due to their relevance in pharmaceutical quality control. For example, methylprednisolone this compound is routinely assessed for potency and purity using HPLC methodologies.

Application AreaDescription
Pharmaceutical AnalysisQuality control of drug substances
Clinical DiagnosisEstimation of metabolites in body fluids

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing hydrogen succinate derivatives in the laboratory?

  • Methodological Answer : Synthesis should follow protocols validated for succinate esters or salts, emphasizing purity control via techniques like HPLC (High-Performance Liquid Chromatography) or NMR (Nuclear Magnetic Resonance). For characterization, use spectroscopic methods (FTIR, UV-Vis) to confirm functional groups and crystallography (e.g., SHELX programs for structure refinement) to resolve molecular geometry . Ensure reproducibility by documenting solvent systems, stoichiometric ratios, and reaction kinetics. Purity verification should align with pharmacopeial standards if applicable .

Q. How can researchers determine the solubility and stability of this compound in aqueous vs. non-polar solvents?

  • Methodological Answer : Conduct phase-solubility studies using gravimetric or spectrophotometric methods under controlled pH and temperature. Stability assays should include accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring. Compare results against thermodynamic models (e.g., van’t Hoff analysis) to predict behavior in biological or environmental systems .

Q. What statistical approaches are appropriate for analyzing the impact of synthesis parameters (e.g., concentration, pressure) on this compound product yield?

  • Methodological Answer : Employ factorial design (e.g., 3-factor full factorial) to test variables like reactant concentration, temperature, and agitation rate. Use ANOVA (Analysis of Variance) to identify significant factors and optimize conditions. For example, a study on polybutylene succinate (PBS) used this method to determine optimal air pressure (4 bar) and feed rate (80 mL/h) for nanofiber production .

Advanced Research Questions

Q. How can contradictions in this compound’s role in mitochondrial function (e.g., pro- vs. anti-oxidant effects) be resolved through experimental design?

  • Methodological Answer : Design dose-response studies using isolated mitochondria to measure hydrogen peroxide (H₂O₂) production at varying succinate concentrations. Employ phylogenetic independent contrasts (PIC) to account for species-specific metabolic variations, as seen in lifespan studies correlating H₂O₂ levels with maximum longevity . Validate findings with redox-sensitive fluorescent probes (e.g., MitoSOX) and cross-reference with transcriptomic data on succinate dehydrogenase (SDH) activity .

Q. What strategies are effective for analyzing hydrogen bonding patterns in this compound crystals to predict supramolecular assembly?

  • Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bond motifs (e.g., chains, rings) in crystallographic data. Use SHELXL for refinement and Mercury software for visualization. For instance, Etter’s framework identifies donor-acceptor distances and angles, critical for designing co-crystals with enhanced bioavailability .

Q. How can researchers optimize this compound-based polymers (e.g., PBS) for biomedical applications while ensuring biodegradability?

  • Methodological Answer : Combine solution blow spinning (SBS) with green chemistry principles to fabricate nanofibers. Characterize mechanical properties via tensile testing and biodegradation rates using soil burial assays. A study achieved minimal fiber diameter (156 nm) by optimizing PBS concentration (9% w/w) and air pressure, ensuring eco-friendly scalability .

Q. Methodological Challenges and Data Analysis

Q. What are the best practices for reconciling discrepancies between computational models and experimental data in this compound interactions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations with force fields parameterized for carboxylate groups (e.g., AMBER). Validate against experimental data (e.g., DSC for thermal behavior, XRD for crystallinity). Use sensitivity analysis to identify model limitations, such as neglecting solvent effects or non-covalent interactions .

Q. How should researchers structure literature reviews to address gaps in this compound’s pharmacological mechanisms?

  • Methodological Answer : Follow PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to frame hypotheses. For example: “In in vitro models (P), does this compound (I) compared to fumarate (C) alter SDH activity (O) within 24 hours (T)?” Systematically screen databases (PubMed, SciFinder) and prioritize primary studies over reviews .

Properties

Molecular Formula

C4H5O4-

Molecular Weight

117.08 g/mol

IUPAC Name

4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/p-1

InChI Key

KDYFGRWQOYBRFD-UHFFFAOYSA-M

SMILES

C(CC(=O)[O-])C(=O)O

Canonical SMILES

C(CC(=O)[O-])C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Hydrogen succinate
Hydrogen succinate
Hydrogen succinate
Hydrogen succinate
Hydrogen succinate
Hydrogen succinate

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